molecular formula C13H8ClN3O3 B3829790 7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

Cat. No.: B3829790
M. Wt: 289.67 g/mol
InChI Key: STKAAESXVDWBCA-UHFFFAOYSA-N
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Description

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzene ring fused to a 1,2,4-oxadiazine ring, with a chlorine atom at the 7th position and a nitrophenyl group at the 3rd position

Preparation Methods

The synthesis of 7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate nitrophenyl and chlorobenzene derivatives.

    Cyclization Reaction: The key step involves the cyclization of these derivatives to form the benzoxadiazine ring. This can be achieved through various methods, including condensation reactions and oxidative coupling.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, such as transition metal catalysts, and specific solvents to facilitate the cyclization process.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).

    Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted benzoxadiazines.

Scientific Research Applications

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic pathways.

Comparison with Similar Compounds

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine and imidazo[1,2-a]pyridines share structural similarities.

Properties

IUPAC Name

7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-4-5-11-12(7-9)20-16-13(15-11)8-2-1-3-10(6-8)17(18)19/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAAESXVDWBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Cl)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Reactant of Route 2
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Reactant of Route 3
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Reactant of Route 4
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Reactant of Route 5
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
Reactant of Route 6
7-chloro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine

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